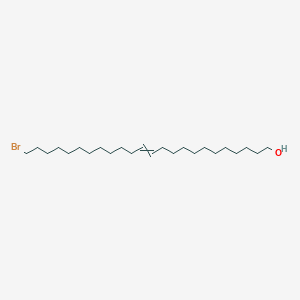
5,5'-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and long-chain alkyl halides. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would need to be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Scientific Research Applications
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
5,5’-Carbonylbis(2-ethyl-1H-isoindole-1,3(2H)-dione): Similar structure but with shorter alkyl chains.
5,5’-Carbonylbis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with aromatic substituents.
Uniqueness
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is unique due to its long alkyl chains, which may impart specific physical and chemical properties
Properties
CAS No. |
112309-63-4 |
|---|---|
Molecular Formula |
C53H80N2O5 |
Molecular Weight |
825.2 g/mol |
IUPAC Name |
2-octadecyl-5-(2-octadecyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C53H80N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-54-50(57)45-37-35-43(41-47(45)52(54)59)49(56)44-36-38-46-48(42-44)53(60)55(51(46)58)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42H,3-34,39-40H2,1-2H3 |
InChI Key |
CIQXBMTYKOOACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



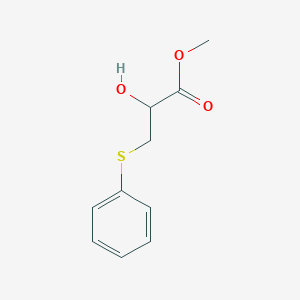

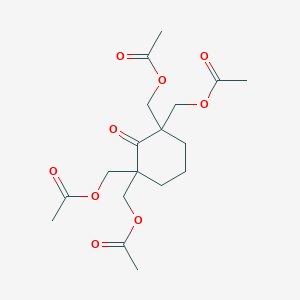
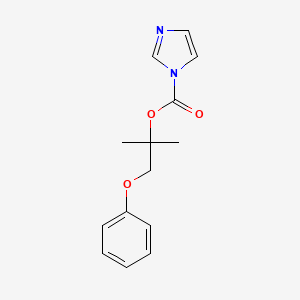
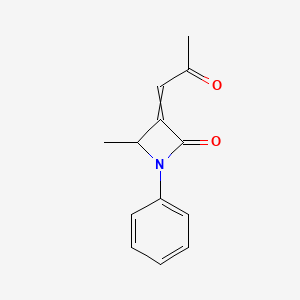
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
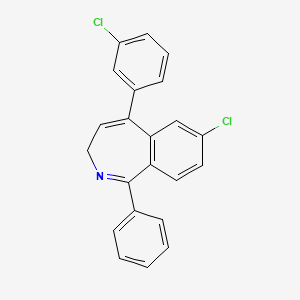
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
